molecular formula C16H13BrO3 B2968456 2-Acetyl-4-methylphenyl 4-bromobenzoate CAS No. 36695-12-2

2-Acetyl-4-methylphenyl 4-bromobenzoate

Cat. No.: B2968456
CAS No.: 36695-12-2
M. Wt: 333.181
InChI Key: RCOWNIJGTRUIRZ-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylphenyl 4-bromobenzoate is an organic compound with the molecular formula C16H13BrO3 It is a derivative of benzoic acid and is characterized by the presence of both acetyl and bromobenzoate functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate typically involves the esterification of 2-Acetyl-4-methylphenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methylphenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or hydrocarbons.

Scientific Research Applications

2-Acetyl-4-methylphenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-methylphenyl 4-bromobenzoate is unique due to the presence of both acetyl and bromobenzoate groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(2-acetyl-4-methylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWNIJGTRUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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